

Spectroscopic Profile of 5-Methylpyrazin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylpyrazin-2-amine

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This technical guide provides a detailed overview of the available spectroscopic data for **5-Methylpyrazin-2-amine** (also known as 2-Amino-5-methylpyrazine), a heterocyclic amine of interest in pharmaceutical and chemical research. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5-Methylpyrazin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **5-Methylpyrazin-2-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Frequency
7.92	Singlet	1H	Pyrazine ring H	CDCl ₃	400 MHz
7.87	Singlet	1H	Pyrazine ring H	CDCl ₃	400 MHz
4.6	Broad Singlet	2H	-NH ₂	CDCl ₃	400 MHz
2.40	Singlet	3H	-CH ₃	CDCl ₃	400 MHz

Table 2: ¹³C NMR Spectral Data of **5-Methylpyrazin-2-amine**

Chemical Shift (δ) ppm	Assignment	Solvent
Experimental data not available in public domain	-	-

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of **5-Methylpyrazin-2-amine**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Experimental data not available in public domain	-

Based on the structure of **5-Methylpyrazin-2-amine**, the following characteristic IR absorption bands are expected:

- N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
- C-H stretch (aromatic): Above 3000 cm⁻¹.
- C-H stretch (aliphatic): Below 3000 cm⁻¹.

- C=N and C=C stretch (aromatic ring): In the region of 1600-1450 cm^{-1} .
- N-H bend (primary amine): In the region of 1650-1580 cm^{-1} .
- C-N stretch: In the region of 1335-1250 cm^{-1} .

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **5-Methylpyrazin-2-amine**

Parameter	Value	Source
Molecular Formula	$\text{C}_5\text{H}_7\text{N}_3$	PubChem[1]
Molecular Weight	109.13 g/mol	PubChem[1]
Exact Mass	109.063997236 Da	PubChem[1]
Predicted Fragmentation (EI-MS)	Experimental data not available in public domain	-

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy Protocol:

- Sample Preparation:
 - Weigh 5-10 mg of **5-Methylpyrazin-2-amine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is free of any particulate matter by filtering if necessary.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.
 - Tune and match the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Data Acquisition:
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Use a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Data Acquisition:
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **5-Methylpyrazin-2-amine** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers.

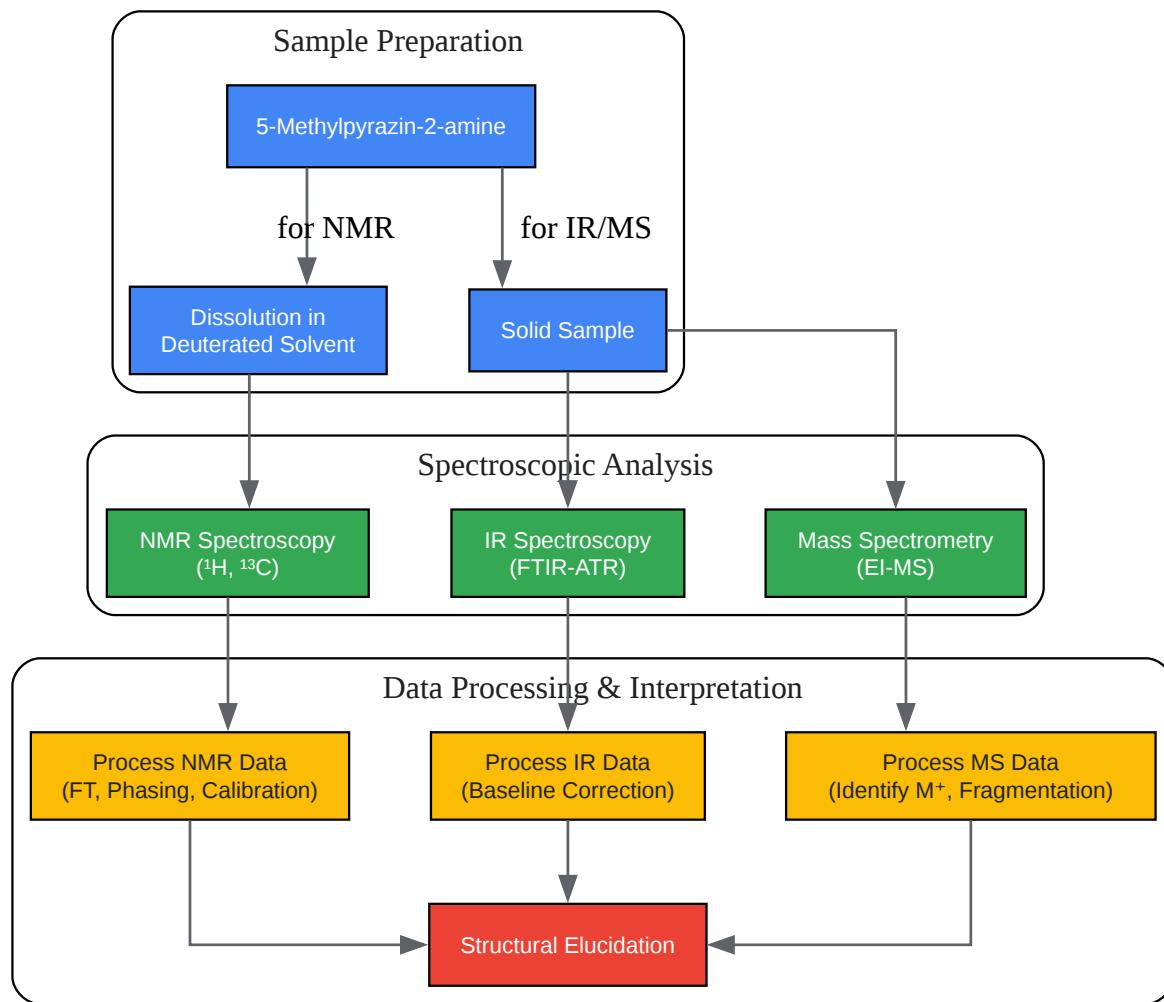
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
 - If using a direct insertion probe, the sample is heated to induce volatilization.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The fragmentation can be compared to known patterns for similar classes of compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Methylpyrazin-2-amine**.



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Caption: General workflow for the spectroscopic analysis of **5-Methylpyrazin-2-amine**.

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References

- 1. 5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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